molecular formula C9H4F3NO2S B2429498 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid CAS No. 55439-75-3

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B2429498
CAS No.: 55439-75-3
M. Wt: 247.19
InChI Key: GSINBWGBXZPBCL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzothiazole ring, which significantly influences its chemical properties and reactivity. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSINBWGBXZPBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55439-75-3
Record name 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid typically involves the condensation of 2-aminothiophenol with trifluoroacetic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as phosphorus oxychloride (POCl₃) to facilitate the cyclization process. The reaction conditions may vary, but temperatures around 100-150°C are commonly employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. A review noted the synthesis of various benzothiazole-based compounds that exhibited significant inhibitory activity against Mycobacterium tuberculosis. For instance, compounds derived from 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid demonstrated promising results in vitro, with some exhibiting better activity than standard reference drugs like Rifampicin .

Table 1: Antitubercular Activity of Benzothiazole Derivatives

Compound IDMIC (µg/mL)Reference DrugActivity Comparison
7a25RifampicinBetter
7g50RifampicinComparable
1025RifampicinBetter
1150RifampicinComparable

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell migration. Research indicates that modifications on the benzothiazole structure can enhance its selectivity and potency against different cancer types .

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDCancer TypeIC50 (µM)Mechanism of Action
A1Breast Cancer5.4Apoptosis induction
B2Lung Cancer4.8Inhibition of cell migration
C3Colorectal Cancer6.0Cell cycle arrest

Other Biological Activities

The versatility of this compound extends beyond antitubercular and anticancer applications. It has been explored for:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrated activity against fungal pathogens.
  • Anti-inflammatory : Potential to reduce inflammation markers in vitro.
  • Antidiabetic : Some derivatives have shown promise in managing blood glucose levels .

Case Study 1: Synthesis and Evaluation of Antitubercular Activity

A recent study synthesized a series of benzothiazole derivatives, including those based on this compound. The synthesized compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv using the Minimum Inhibitory Concentration (MIC) method. The results indicated that several compounds exhibited significant activity with MIC values lower than those of standard treatments .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of benzothiazole derivatives, where a specific derivative was tested against a panel of cancer cell lines. The study reported that modifications to the trifluoromethyl group significantly enhanced the compound's potency against breast and lung cancer cells, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can modulate the function of target proteins and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzimidazole
  • 2-(Trifluoromethyl)benzoxazole
  • 2-(Trifluoromethyl)benzothiazole

Uniqueness

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid functional group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it a valuable compound in various applications .

Biological Activity

2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid (TFMBCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Chemical Formula : C₈H₄F₃N₁O₂S
  • Molecular Weight : 247.19 g/mol
  • CAS Number : 55439-75-3

Biological Activity Overview

TFMBCA has shown promising biological activities, including antibacterial, antifungal, and anticancer effects. Its unique trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Antibacterial Activity

Research indicates that TFMBCA exhibits potent activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list for antibiotic resistance .

Table 1: Antibacterial Activity of TFMBCA

PathogenMinimum Inhibitory Concentration (MIC)Reference
Acinetobacter baumannii8 µg/mL
Pseudomonas aeruginosa16 µg/mL
Staphylococcus aureus4 µg/mL

Antifungal Activity

TFMBCA has also been evaluated for antifungal properties. Preliminary results suggest it may inhibit the growth of fungi such as Candida albicans, although further studies are needed to quantify its efficacy .

The biological activity of TFMBCA can be attributed to several mechanisms:

  • Enzyme Inhibition : TFMBCA may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, similar to other benzothiazole derivatives .
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows TFMBCA to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, TFMBCA has been shown to induce apoptosis through mitochondrial pathways, potentially making it a candidate for anticancer therapies .

Case Study 1: Anticancer Properties

In vitro studies have reported that TFMBCA exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .

Case Study 2: Synergistic Effects with Other Antibiotics

Recent research explored the synergistic effects of TFMBCA when combined with standard antibiotics like ampicillin. The combination showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential applications in overcoming antibiotic resistance .

Future Directions

Given its promising biological activities, further research on TFMBCA should focus on:

  • In Vivo Studies : To evaluate pharmacokinetics and toxicity profiles.
  • Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced efficacy.
  • Combination Therapies : To explore synergistic effects with existing antibiotics or anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid, and how can reaction progress be monitored?

Answer: A common method involves cyclization of precursor amines or thioamides in the presence of trifluoromethylating agents. For example, analogous syntheses of benzothiazole derivatives employ tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) as a base to facilitate condensation reactions . Thin-layer chromatography (TLC) is widely used to monitor reaction progress, with silica gel column chromatography for purification. Ensure proper quenching of intermediates and removal of triethylammonium salts via filtration .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The NIST mass spectrum for structurally related trifluoromethyl benzoic acids (e.g., 2-fluoro-6-(trifluoromethyl)benzoic acid) provides reference fragmentation patterns (m/z 208.1098 for C8H4F4O2) . <sup>19</sup>F NMR is critical for identifying trifluoromethyl group environments, while <sup>1</sup>H NMR resolves aromatic proton splitting patterns.

Q. What purification techniques are effective for isolating high-purity samples?

Answer: Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For scale-up, recrystallization from ethanol/water mixtures may improve purity. Catalogs note commercial samples with 95–97% purity, emphasizing the need for additional HPLC validation with C18 columns and trifluoroacetic acid (TFA) in mobile phases .

Q. How should researchers assess and ensure compound purity for experimental reproducibility?

Answer: Pharmacopeial guidelines recommend HPLC with UV detection (λ = 254 nm) and comparison to certified reference materials. Differential scanning calorimetry (DSC) can verify melting points (e.g., 248–293.5°C for related trifluoromethyl aromatics) . Batch-to-batch variability in commercial sources necessitates in-house validation .

Q. What strategies are effective for literature retrieval on this compound’s applications?

Answer: Use SciFinder or Reaxys with keywords like "benzothiazole-6-carboxylic acid derivatives" and "trifluoromethyl heterocycles." Filter for synthetic protocols, crystallography data, or biological activity. Google Scholar alerts for "CF3-benzothiazole" can track emerging studies .

化知为学24年第二次有机seminar——文献检索与常见术语
31:37

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Answer: Replace THF with dimethylformamide (DMF) to enhance solubility of aromatic intermediates. Kinetic studies suggest increasing reaction temperatures to 60°C while maintaining anhydrous conditions . Use microwave-assisted synthesis to reduce reaction times from days to hours, as demonstrated for analogous spirocyclic phosphazenes .

Q. What stability challenges arise during storage, and how can they be mitigated?

Answer: Trifluoromethyl groups are hydrolytically sensitive. Store under inert gas (argon) at –20°C in amber vials. Stability-indicating assays (e.g., accelerated degradation under 40°C/75% RH) reveal decomposition products, which can be minimized by lyophilization .

Q. How can computational methods predict the compound’s reactivity or biological targets?

Answer: Density functional theory (DFT) calculations (e.g., Gaussian 16) model electrophilic aromatic substitution at the benzothiazole ring. Molecular docking (AutoDock Vina) against protein databases (PDB) may identify potential enzyme inhibitors, leveraging the carboxylic acid moiety for binding interactions .

Q. What strategies explore this compound’s biological activity in drug discovery?

Answer: Structure-activity relationship (SAR) studies require synthesizing analogs with modified substituents (e.g., methyl, nitro groups). In vitro assays (e.g., kinase inhibition) should include positive controls like 6-nitroindazole derivatives, which show activity against prostate cancer cells . Cell viability assays (MTT) and apoptosis markers (caspase-3) validate mechanisms .

Q. How should researchers resolve discrepancies in reported physical properties or bioactivity data?

Answer: Cross-validate melting points and spectral data with independent sources (e.g., NIST vs. commercial catalogs) . For conflicting bioactivity results, replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) and use statistical tools (ANOVA) to assess significance .

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